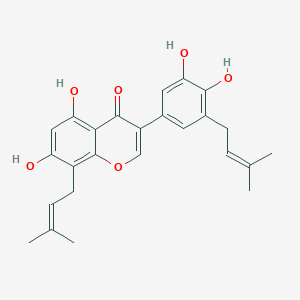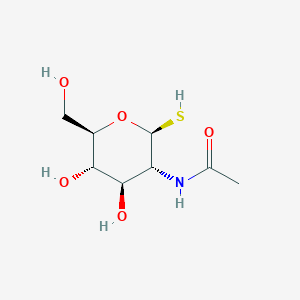
GlcNAc-SH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglucosamine-SH (GlcNAc-SH) is a derivative of N-acetylglucosamine, a monosaccharide that is a fundamental building block of various biological molecules. N-acetylglucosamine is a component of chitin, the second most abundant carbohydrate after cellulose, and is also found in hyaluronic acid and keratin sulfate on cell surfaces
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglucosamine-SH typically involves the modification of N-acetylglucosamine through the introduction of a thiol group. One common method is the reaction of N-acetylglucosamine with a thiolating agent such as thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield N-acetylglucosamine-SH.
Industrial Production Methods
Industrial production of N-acetylglucosamine-SH can be achieved through enzymatic or chemical methods. Enzymatic methods involve the use of specific enzymes that catalyze the thiolation of N-acetylglucosamine. Chemical methods, on the other hand, utilize thiolating agents and controlled reaction conditions to achieve high yields and purity. The choice of method depends on factors such as cost, scalability, and desired purity of the final product .
化学反応の分析
Types of Reactions
N-acetylglucosamine-SH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-acetylglucosamine-SH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes such as signal transduction and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of inflammatory diseases.
Industry: Utilized in the production of biocompatible materials and as a precursor for the synthesis of other bioactive compounds .
作用機序
N-acetylglucosamine-SH exerts its effects through various molecular mechanisms:
類似化合物との比較
N-acetylglucosamine-SH can be compared with other similar compounds such as:
N-acetylglucosamine: The parent compound without the thiol group, primarily involved in structural and signaling roles.
N-acetylgalactosamine: A similar monosaccharide with different biological functions and applications.
Glucosamine: A related compound lacking the acetyl group, commonly used in dietary supplements for joint health.
Uniqueness
The presence of the thiol group in N-acetylglucosamine-SH imparts unique reactivity, allowing it to participate in specific chemical reactions and interactions that are not possible with its analogs. This makes it a valuable tool in chemical synthesis and biological research .
特性
分子式 |
C8H15NO5S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5S/c1-3(11)9-5-7(13)6(12)4(2-10)14-8(5)15/h4-8,10,12-13,15H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 |
InChIキー |
VCMPRRSCFNIDNS-PVFLNQBWSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1S)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1S)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





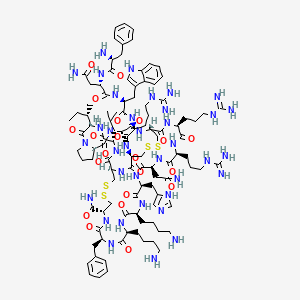

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

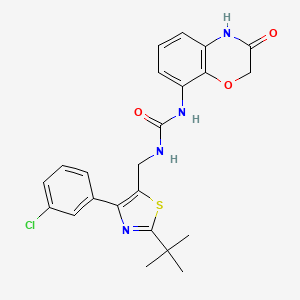

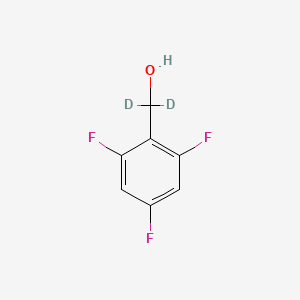


![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
